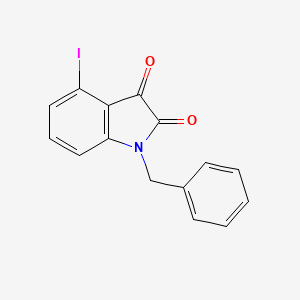

1-Benzyl-4-iodoindole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Isoindolines, a family of compounds to which 1-Benzyl-4-iodoindole-2,3-dione belongs, have been synthesized using simple heating and relatively quick solventless reactions . This green synthesis technique was developed to create isoindolines/dioxoisoindolines .Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-iodoindole-2,3-dione is C15H10INO2, and it has a molecular weight of 363.154.Chemical Reactions Analysis

Isoindolines and their derivatives have been the focus of much research due to their presence in a wide array of bioactive molecules . They have been synthesized using various pathways, many of which do not follow green chemistry principles .Scientific Research Applications

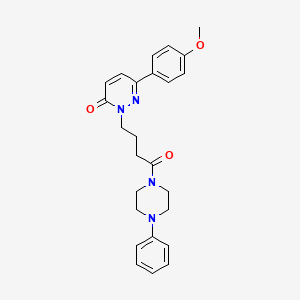

Antipsychotic and Mood Disorder Treatments

Lurasidone, a novel benzisothiazole antipsychotic drug, showcases the importance of structural diversity in developing treatments for psychotic and major affective disorders. It highlights the potential of structurally unique compounds in offering new therapeutic avenues (Pompili et al., 2018).

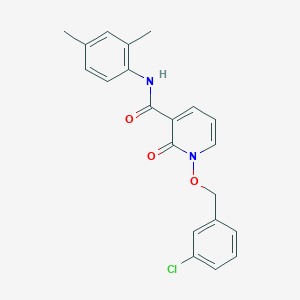

Biological Activities of Heterocyclic Compounds

The review of biological activities associated with compounds like 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, which share some structural similarities with indole derivatives, demonstrates a wide range of biological activities. This suggests that exploring the biological activities of 1-Benzyl-4-iodoindole-2,3-dione could uncover new pharmacological targets (Waisser & Kubicová, 1993).

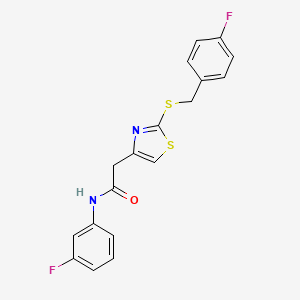

Therapeutic and Chemical Applications of Thiazolidinediones

The review focused on thiazolidinediones as PTP 1B inhibitors showcases the utility of specific structural motifs in addressing diabetes and related metabolic disorders. This implies that derivatives of indole, such as 1-Benzyl-4-iodoindole-2,3-dione, could be of interest in designing inhibitors for specific biological targets (Verma et al., 2019).

Electronic Device Applications of Conjugated Polymers

The exploration of conjugated polymers containing high-performance electron-deficient pigments, similar to diketopyrrolopyrrole-based polymers, for electronic device applications demonstrates the potential of novel compounds in material science. This suggests that 1-Benzyl-4-iodoindole-2,3-dione and its derivatives could contribute to advancements in materials for electronic applications (Deng et al., 2019).

Advances in Indole Synthesis

The review on indole synthesis methods offers a comprehensive look at how different strategies for indole construction can lead to varied and potent biological activities. This highlights the importance of synthetic approaches in unlocking the therapeutic potential of indole derivatives (Taber & Tirunahari, 2011).

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-4-iodoindole-2,3-dione It is known that indole derivatives, which include 1-benzyl-4-iodoindole-2,3-dione, often interact with various biological targets . For instance, some indole derivatives have been found to modulate the dopamine receptor D3 , suggesting potential applications as antipsychotic agents.

Mode of Action

The exact mode of action of 1-Benzyl-4-iodoindole-2,3-dione Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in the cellular environment, potentially influencing a range of biological processes.

Biochemical Pathways

The specific biochemical pathways affected by 1-Benzyl-4-iodoindole-2,3-dione Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 1-Benzyl-4-iodoindole-2,3-dione Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Future Directions

properties

IUPAC Name |

1-benzyl-4-iodoindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO2/c16-11-7-4-8-12-13(11)14(18)15(19)17(12)9-10-5-2-1-3-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTWUOXHAXTIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)I)C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-iodoindole-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2574852.png)

![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)

![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)

![7-isopentyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2574865.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2574868.png)

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)

![N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2574873.png)

![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574874.png)